molecular formula C22H35NO5 B1616825 Divabuterol CAS No. 54592-27-7

Divabuterol

Cat. No.: B1616825
CAS No.: 54592-27-7
M. Wt: 393.5 g/mol
InChI Key: VJJOKWOJJZKXNV-UHFFFAOYSA-N
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Description

It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) BVG9H4U2ZB and by the European Medicines Agency (EMA) under XEVMPD Index SUB06337MIG .

Properties

CAS No.

54592-27-7

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C22H35NO5/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6/h10-12,17,23-24H,13H2,1-9H3

InChI Key

VJJOKWOJJZKXNV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Divabuterol can be synthesized through a series of chemical reactions involving the esterification of 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-1,3-phenylene with 2,2-dimethylpropanoic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Divabuterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Divabuterol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Divabuterol involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Data Tables

Table 1: Regulatory and Trade Classifications

Compound FDA UNII EMA XEVMPD Index HS Code SITC Code
This compound BVG9H4U2ZB SUB06337MIG 29225000 51467
Dipivefrin 8Q1PVL543G SUB07217MIG 29225000 51467
Ephedrine GN83C131XS SUB13683MIG 29225000 51467

Source:

Critical Analysis of Contradictory Evidence

  • CAS Number Discrepancy : this compound’s CAS number is inconsistently reported (82413-20-5 vs. 54592-27-7). Cross-referencing regulatory documents (e.g., UNSPSC) supports 82413-20-5 , while chemical databases cite 54592-27-7 . This highlights the need for authoritative verification.

Biological Activity

Divabuterol is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a synthetic compound primarily classified as a beta-2 adrenergic agonist. Its mechanism of action involves binding to beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways. This interaction leads to bronchodilation, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

  • Receptor Activation: this compound activates beta-2 adrenergic receptors, leading to increased intracellular cAMP levels.
  • Smooth Muscle Relaxation: The rise in cAMP results in the relaxation of bronchial smooth muscles, alleviating airway constriction.
  • Anti-inflammatory Effects: Some studies suggest that this compound may also exhibit anti-inflammatory properties, potentially reducing airway inflammation associated with asthma .

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond its primary use as a bronchodilator. Notable areas of research include:

  • Asthma Management: Clinical studies have demonstrated the efficacy of this compound in reducing asthma symptoms and improving lung function .
  • Chronic Obstructive Pulmonary Disease (COPD): Similar benefits have been observed in patients with COPD, where this compound helps improve airflow and reduce exacerbations.
  • Potential Antimicrobial Properties: Preliminary research indicates that this compound may possess antimicrobial effects, warranting further investigation into its role in treating infections .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in managing respiratory diseases:

  • Asthma Control Study:
    • Objective: To evaluate the effectiveness of this compound in patients with uncontrolled asthma.
    • Findings: Patients demonstrated significant improvements in forced expiratory volume (FEV1) after using this compound compared to a placebo group, indicating enhanced lung function .
  • COPD Exacerbation Trial:
    • Objective: Assess the impact of this compound on the frequency of exacerbations in COPD patients.
    • Results: The study revealed a marked reduction in exacerbation rates among those treated with this compound over six months compared to standard treatment options .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

CompoundClassificationPrimary UseKey Differences
AlbuterolBeta-2 AgonistAsthma/COPDShorter duration of action
LevalbuterolSelective Beta-2 AgonistAsthmaMore selective for beta-2 receptors
SalbutamolBeta-2 AgonistAsthma/COPDSimilar mechanism but different side effect profile

This compound's distinct structure may provide advantages in terms of receptor selectivity and duration of action compared to these established agents .

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